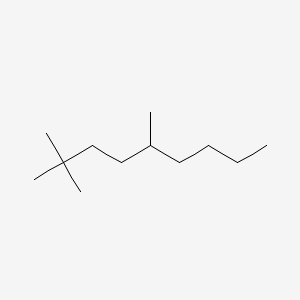![molecular formula C11H12BrN5O B14536376 N-[(4-Bromophenyl)methyl]-N-(2-methyl-2H-tetrazol-5-yl)acetamide CAS No. 62400-31-1](/img/structure/B14536376.png)
N-[(4-Bromophenyl)methyl]-N-(2-methyl-2H-tetrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Bromophenyl)methyl]-N-(2-methyl-2H-tetrazol-5-yl)acetamide is a chemical compound with the molecular formula C10H10BrN5O This compound is of interest due to its unique structure, which combines a bromophenyl group with a tetrazole ring and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromophenyl)methyl]-N-(2-methyl-2H-tetrazol-5-yl)acetamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzyl chloride, is reacted with sodium azide to form 4-bromobenzyl azide.
Tetrazole Formation: The 4-bromobenzyl azide is then subjected to a cyclization reaction with sodium azide and ammonium chloride to form the tetrazole ring.
Acetamide Formation: The final step involves the reaction of the tetrazole intermediate with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromophenyl)methyl]-N-(2-methyl-2H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the tetrazole ring.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(4-Bromophenyl)methyl]-N-(2-methyl-2H-tetrazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its activity.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)methyl]-N-(2-methyl-2H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)acetamide: Lacks the tetrazole ring, making it less versatile in terms of hydrogen bonding and molecular interactions.
N-(2-Methyl-2H-tetrazol-5-yl)acetamide: Lacks the bromophenyl group, reducing its hydrophobic interactions with proteins.
4-Bromo-N-(2-methyl-2H-tetrazol-5-yl)benzamide: Similar structure but with a benzamide moiety instead of an acetamide, which can affect its reactivity and biological activity.
Uniqueness
N-[(4-Bromophenyl)methyl]-N-(2-methyl-2H-tetrazol-5-yl)acetamide is unique due to its combination of a bromophenyl group, a tetrazole ring, and an acetamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
62400-31-1 |
|---|---|
Molecular Formula |
C11H12BrN5O |
Molecular Weight |
310.15 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C11H12BrN5O/c1-8(18)17(11-13-15-16(2)14-11)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3 |
InChI Key |
YUKPROFOSPHNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)Br)C2=NN(N=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]-](/img/structure/B14536310.png)
![1,7-Dimethyl-7H-pyrido[3,2-c]carbazol-1-ium iodide](/img/structure/B14536319.png)
![Methanamine, N-[2-methyl-1-(1-naphthalenyl)propylidene]-, (Z)-](/img/structure/B14536320.png)
![N-[2-chloroprop-2-enoxy(propoxy)phosphoryl]-N-ethylethanamine](/img/structure/B14536328.png)
![1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B14536330.png)
![2-Chloro-1-methyl-6-phenylpyrrolo[1,2-a]imidazole;sulfuric acid](/img/structure/B14536346.png)

